CAY10404

Inflammation COX-2 selectivity Analgesia

CAY10404 is the gold-standard research tool for experiments demanding near-absolute COX-2 selectivity. With a selectivity index exceeding 500,000, it eliminates the confounding COX-1 inhibition inherent in generic agents like celecoxib or NS-398. Essential for gastric mucosal protection, platelet aggregation studies, macrophage chemotaxis assays (validated in RAW264.7 cells), and NSCLC research where it uniquely induces apoptosis via dual Akt/MAPK pathway suppression. Procure this diarylisoxazole with verified purity for reproducible, publication-grade results.

Molecular Formula C17H12F3NO3S
Molecular Weight 367.3 g/mol
CAS No. 340267-36-9
Cat. No. B1668644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10404
CAS340267-36-9
Synonyms3-(4-methylsulfonylphenyl)-4-phenyl-5-trifluoromethylisoxazole
CAY 10404
CAY-10404
CAY10104
Molecular FormulaC17H12F3NO3S
Molecular Weight367.3 g/mol
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=C2C3=CC=CC=C3)C(F)(F)F
InChIInChI=1S/C17H12F3NO3S/c1-25(22,23)13-9-7-12(8-10-13)15-14(11-5-3-2-4-6-11)16(24-21-15)17(18,19)20/h2-10H,1H3
InChIKeyKKBWWVXRKULXHF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





CAY10404 (CAS 340267-36-9): A Selective COX-2 Inhibitor for Research Procurement


CAY10404 (3-(4-Methylsulphonylphenyl)-4-phenyl-5-trifluoromethylisoxazole) is a synthetic, small-molecule diarylisoxazole compound with a molecular weight of 367.34 g/mol. It is characterized as a potent and exceptionally selective inhibitor of cyclooxygenase-2 (COX-2) [1], which has also been reported to inhibit PKB/Akt and MAPK signaling pathways, leading to apoptosis in various cancer cell lines [2].

Why CAY10404 (CAS 340267-36-9) Cannot Be Simply Substituted with Other COX-2 Inhibitors


The class of COX-2 inhibitors is highly heterogeneous, with significant variations in their selectivity index (COX-1 IC50 / COX-2 IC50). This metric is critical for experiments where minimizing COX-1 inhibition is paramount to avoid confounding off-target effects on platelet aggregation or gastric mucosa protection. A generic substitution with a less selective COX-2 inhibitor, such as celecoxib or NS-398, would introduce a drastically different pharmacological profile, potentially invalidating experimental results that depend on the near-absolute COX-2 specificity of CAY10404 .

Quantitative Evidence for Selecting CAY10404 (CAS 340267-36-9) Over Comparators


COX-2 Selectivity Index: A 500,000-Fold Margin Over COX-1

CAY10404 demonstrates an unparalleled selectivity index (SI) for COX-2 over COX-1. With a COX-2 IC50 of 1 nM and a COX-1 IC50 of >500 µM, the calculated SI is >500,000 . In contrast, the clinically used selective COX-2 inhibitor celecoxib has a reported SI of approximately 400 , while the early research tool NS-398 has an SI ranging from about 26 to 29 depending on the assay . This represents a greater than 1000-fold difference in selectivity.

Inflammation COX-2 selectivity Analgesia

Differential Inhibition of Prostaglandin Production in Human Platelets

In a clinical study of aspirin-treated patients, in vitro arachidonic acid (AA)-induced platelet thromboxane A2 (TxA2) production was measured in the presence of both aspirin and CAY10404. The addition of CAY10404 demonstrated that the contribution of COX-2 to total platelet TxA2 production was less than 2% [1]. This finding confirms the compound's utility as a specific probe to dissect COX-2's negligible role in platelet function, a conclusion that would be confounded if a less selective inhibitor were used.

Platelet biology Thrombosis COX pharmacology

Efficacy in Macrophage Migration: A Functional In Vitro Model

In RAW264.7 macrophages stimulated with lipopolysaccharide (LPS), CAY10404 (1 µM) completely inhibited migration at the early 4-hour time point. This inhibition was only partial at the later 8-hour time point, revealing a temporal switch from COX-2-dependent to COX-2-independent migratory pathways [1]. This functional assay provides a clear benchmark for comparing the efficacy of other COX-2 inhibitors in this specific and widely used model of inflammation.

Immunology Inflammation Macrophage biology

Antiproliferative Effects in Non-Small Cell Lung Cancer (NSCLC) Cell Lines

CAY10404 exhibits dose-dependent growth inhibition across multiple NSCLC cell lines (H460, H358, H1703) with an average IC50 ranging from 60-100 µM [1]. This is a distinct, high-concentration effect beyond its low-nanomolar COX-2 inhibition, attributed to the compound's activity on PKB/Akt and MAPK pathways [2]. This dual mechanism profile differentiates it from other COX-2 inhibitors like SC-58125, which is also potent against COX-2 (IC50 = 40 nM) but lacks the same published depth of evidence on these parallel kinase pathways in lung cancer models [3].

Oncology Apoptosis Cell signaling

Optimal Research Applications for CAY10404 (CAS 340267-36-9)


Dissecting the Specific Role of COX-2 in Complex Prostaglandin-Driven Pathways

Ideal for in vitro and ex vivo experiments requiring near-absolute discrimination between COX-1 and COX-2 activity. As demonstrated by its >500,000-fold selectivity index, CAY10404 is the gold standard tool for studies where any residual COX-1 inhibition would confound interpretation of COX-2-specific effects, such as in gastric mucosal protection or platelet aggregation assays .

Investigating the COX-2-Dependent Early Phase of Inflammatory Cell Migration

Validated for use in chemotaxis and migration assays, particularly with macrophage cell lines. The published data showing complete inhibition of LPS-induced RAW264.7 cell migration at early time points provides a direct, reproducible experimental framework for studying the temporal role of COX-2-derived prostaglandins in inflammation [1].

Probing the Intersection of COX-2, Akt, and MAPK Signaling in Oncology Research

Particularly relevant for non-small cell lung cancer (NSCLC) research. Unlike many COX-2 inhibitors whose primary described activity is confined to eicosanoid metabolism, CAY10404 has been extensively characterized for its ability to induce apoptosis in NSCLC cells by suppressing Akt and MAPK pathways. This makes it a valuable tool for investigating this specific nexus of signaling pathways [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for CAY10404

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.